2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one
Overview
Description
2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one (2-BFMP) is a small organic molecule that has been the subject of a number of scientific studies. 2-BFMP has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, 2-BFMP has been shown to have potential applications in laboratory experiments, as it can be used to modify proteins and nucleic acids.
Scientific Research Applications
Role in Cancer Research
2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one is utilized in cancer research, specifically in the development of MEK inhibitors. These inhibitors are significant in cancer therapy, as they exhibit cellular potency and can inhibit ERK phosphorylation in tumors. For instance, a study by Wallace et al. (2006) described the discovery of a new class of ATP noncompetitive MEK inhibitors, demonstrating the importance of such compounds in cancer treatment.
Synthesis and Development of Biologically Active Compounds
The chemical is an intermediate in synthesizing various biologically active compounds. Wang et al. (2016) detailed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, which is crucial in creating a range of active pharmaceutical ingredients.
Halogen-rich Intermediate for Synthesis of Pyridines
In the synthesis of pentasubstituted pyridines, compounds like 2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one act as valuable intermediates. Research by Wu et al. (2022) shows the use of halogen-rich intermediates to generate pyridines with desired functionalities for medicinal chemistry.
Versatility in Organic Synthesis
This compound is a versatile agent in organic synthesis, useful for various functionalization processes. Stroup et al. (2007) discussed the chemoselective functionalization of related pyridines, demonstrating the significance of such compounds in synthetic chemistry.
Development of New Fluorophores
Compounds like 2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one contribute to the creation of new fluorophores, essential in biomedical applications. Park et al. (2015) reported the synthesis of indolizino[3,2-c]quinolines, showing the compound's potential in developing fluorescent probes.
properties
IUPAC Name |
2-bromo-3-fluoro-1-methylpyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-2-4(10)5(8)6(9)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSCDNIXOALVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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